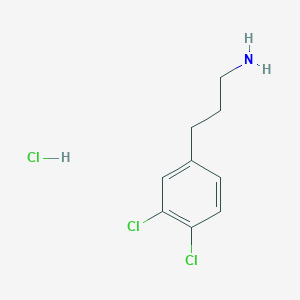

3-(3,4-Dichlorophenyl)propane-1-amine hcl

Description

Contextualization within Arylalkylamine Chemistry and Derivatives Research

Arylalkylamines are a major class of organic compounds characterized by an aryl group (an aromatic ring, such as a phenyl group) attached to an alkyl chain that contains an amine functional group. This structural motif is foundational to many biologically active molecules, including a vast number of neurotransmitters (e.g., dopamine, serotonin) and a wide array of pharmaceutical drugs. Consequently, the synthesis and study of arylalkylamine derivatives are central themes in medicinal chemistry and pharmacology.

Systematic Nomenclature and Structural Classification in Academic Literature

The precise identification of a chemical compound in academic and research settings is paramount. This is achieved through systematic nomenclature and the documentation of key molecular data.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is 3-(3,4-dichlorophenyl)propan-1-amine hydrochloride . The base molecule, "propan-1-amine," indicates a three-carbon chain with an amine group at the first carbon. The substituent "3-(3,4-dichlorophenyl)" specifies that a dichlorinated phenyl ring is attached to the third carbon of the propane (B168953) chain, with the chlorine atoms at positions 3 and 4 of the ring. The "hydrochloride" suffix indicates that it is the salt form, protonated at the amine group with a chloride counter-ion.

In research literature and chemical catalogs, it is primarily identified by this systematic name or by its Chemical Abstracts Service (CAS) Registry Number, which is a unique identifier. For the hydrochloride form, a commonly cited CAS number is 39959-89-2. chemsrc.com

The molecular formula and weight are critical data points for experimental and analytical chemistry. These values differ between the free base form of the amine and its hydrochloride salt.

The free base, 3-(3,4-Dichlorophenyl)propan-1-amine, possesses the molecular formula C₉H₁₁Cl₂N. uni.lu The addition of hydrogen chloride (HCl) to form the salt results in the molecular formula C₉H₁₂Cl₃N for the hydrochloride. The corresponding molecular weights are essential for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Free Base | C₉H₁₁Cl₂N | 204.10 | 203.027 |

| Hydrochloride Salt | C₉H₁₂Cl₃N | 240.56 | 239.004 |

Historical Overview of its Research and Early Synthesis Reports

While a definitive seminal report detailing the first synthesis of 3-(3,4-Dichlorophenyl)propane-1-amine hydrochloride is not readily apparent in a broad survey of historical literature, its synthesis falls within established and well-documented organic chemistry methodologies. The synthesis of structurally analogous compounds is frequently described in chemical and patent literature, particularly in the context of developing neurologically active agents. For instance, extensive research has been conducted on the synthesis of related compounds like norsertraline, which also features the 3,4-dichlorophenyl moiety. researchgate.net

General synthetic routes for phenylpropylamines often involve a few common strategies:

Reduction of a Nitrile: A common pathway involves the reaction of 3,4-dichlorobenzyl chloride with a cyanide source to form 3,4-dichlorophenylacetonitrile. This intermediate can then be elongated and the nitrile group subsequently reduced (e.g., via catalytic hydrogenation or with a reducing agent like lithium aluminum hydride) to yield the primary amine.

Reductive Amination of a Ketone: A precursor ketone, 1-(3,4-dichlorophenyl)propan-1-one, could be synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with propanoyl chloride. The resulting ketone can then be converted to the amine through reductive amination.

Reduction of an Amide or Oxime: Synthesis can also proceed from 3-(3,4-dichlorophenyl)propanoic acid, which can be converted to the corresponding amide. Subsequent reduction of the amide group yields the target amine.

These established synthetic methods have been widely applied to create libraries of arylalkylamine derivatives for research purposes, and the preparation of 3-(3,4-Dichlorophenyl)propane-1-amine would represent a straightforward application of these techniques.

Structural Features and Stereochemical Considerations in Research Paradigms

The molecular architecture of 3-(3,4-Dichlorophenyl)propane-1-amine is defined by a flexible three-carbon alkyl chain that serves as a linker between the rigid, planar dichlorophenyl ring and the basic amino group. A key structural feature is the absence of any chiral centers in the molecule. The propane chain is attached to the phenyl ring at one end (C3) and the amine group at the other (C1), with no substitutions that would create a stereocenter. Therefore, the compound is achiral and does not exist as enantiomers or diastereomers.

Electronic Effects: Chlorine is an electronegative atom, and as such, the two chlorine atoms act as electron-withdrawing groups through the inductive effect. This reduces the electron density of the aromatic ring, influencing its reactivity in further chemical modifications and affecting its potential to engage in pi-stacking interactions.

Lipophilicity: The addition of chlorine atoms markedly increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted phenylpropylamine. This property is a crucial parameter in medicinal chemistry, as it affects how a molecule interacts with biological membranes and hydrophobic pockets of proteins.

Steric and Conformational Influence: The dichlorophenyl group is a bulky substituent that can influence the conformational flexibility of the propyl chain. The steric profile created by the chlorine atoms can play a role in directing how the molecule orients itself when interacting with other molecules or surfaces.

Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surfaces (the σ-hole), can act as halogen bond donors. Halogen bonding is a recognized non-covalent interaction that can be important in molecular recognition and crystal engineering, providing an additional specific interaction potential beyond standard hydrogen bonding or van der Waals forces. The 3,4-substitution pattern is a well-known motif in many pharmacologically active compounds, where it has been shown to be crucial for activity. nih.gov

Propyl Chain Configuration and Amine Functionality

The structural arrangement of the propyl chain and the inherent reactivity of the primary amine are pivotal to the chemical behavior of 3-(3,4-Dichlorophenyl)propane-1-amine. The three-carbon propyl linker provides conformational flexibility to the molecule, allowing the dichlorophenyl ring and the amine group to adopt various spatial orientations. This flexibility can influence how the molecule interacts with other chemical entities. The position of the amine group on the propyl chain is a critical determinant of the compound's chemical properties. In the case of 3-(3,4-Dichlorophenyl)propane-1-amine, the primary amine is located at the terminus of the chain, rendering it sterically accessible and highly reactive.

Primary aliphatic amines, such as the one in this compound, are generally stronger bases than ammonia (B1221849). This increased basicity is attributed to the electron-donating nature of the alkyl group (the propyl chain), which pushes electron density towards the nitrogen atom, making its lone pair of electrons more available to accept a proton. chemrevise.org The reactivity of the primary amine functionality is akin to that of ammonia, participating in a wide array of chemical transformations. libretexts.org As a nucleophile, the lone pair of electrons on the nitrogen atom enables it to attack electron-deficient centers. libretexts.org Consequently, it readily reacts with alkyl halides, acid chlorides, and carbonyl compounds. libretexts.org These reactions allow for the synthesis of a diverse range of derivatives, including secondary and tertiary amines, amides, and imines, respectively. openstax.org The primary amine group can also act as a ligand, forming coordination complexes with transition metal ions. chemrevise.org

Chirality and Enantiomeric Forms in Academic Synthesis

The molecular structure of isomers of 3-(3,4-Dichlorophenyl)propane-1-amine, specifically 1-(3,4-Dichlorophenyl)propane-1-amine, possesses a chiral center at the carbon atom bonded to both the dichlorophenyl ring and the amine group. This gives rise to the existence of two enantiomers, (R) and (S) forms, which are non-superimposable mirror images of each other. The synthesis and separation of individual enantiomers are of significant interest in academic research, as different enantiomers of a chiral compound often exhibit distinct biological activities and chemical properties.

Several established methodologies in organic synthesis can be applied to obtain the enantiomerically pure forms of such chiral primary amines. These methods can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: This approach involves the separation of a 50:50 mixture of the enantiomers. A common academic method is the formation of diastereomeric salts. wikipedia.org This is achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomer can be recovered by removing the resolving agent. wikipedia.org Another resolution technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. For instance, lipases can be employed to selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated. google.com Similarly, monoamine oxidases can be used for the deracemization of chiral amines.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSYWIYSDAZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857464 | |

| Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-89-2 | |

| Record name | 3-(3,4-Dichlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dichlorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes and Strategies for 3-(3,4-Dichlorophenyl)propane-1-amine Core

The synthesis of the 3-(3,4-dichlorophenyl)propane-1-amine core structure can be accomplished through several strategic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. These routes include reduction-based methods, arylation reactions, and multi-step sequences involving classical organic reactions.

Reduction-Based Approaches from Carboxylic Acid and Nitrile Precursors

Reduction-based strategies are among the most direct methods for synthesizing amines. These approaches typically involve the conversion of a carbonyl, carboxylic acid, or nitrile group into an amine functionality.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of functional groups, including carboxylic acids, amides, and nitriles, into corresponding alcohols or amines. masterorganicchemistry.comnumberanalytics.combyjus.com Its high reactivity makes it particularly useful for reducing chemically stable functional groups that are resistant to milder reagents. numberanalytics.comlibretexts.org

In the context of synthesizing 3-(3,4-dichlorophenyl)propane-1-amine, LiAlH₄ can be employed to reduce either 3-(3,4-dichlorophenyl)propanoic acid or 3-(3,4-dichlorophenyl)propanenitrile.

From Carboxylic Acids: The reduction of a carboxylic acid with LiAlH₄ proceeds via an initial acid-base reaction to form a carboxylate salt, followed by reduction to a primary alcohol. researchgate.net To obtain the amine, the carboxylic acid would first need to be converted to an amide (e.g., 3-(3,4-dichlorophenyl)propanamide), which is then reduced by LiAlH₄ to the target primary amine. libretexts.org The reaction is typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

From Nitriles: A more direct route involves the reduction of 3-(3,4-dichlorophenyl)propanenitrile. LiAlH₄ effectively reduces the nitrile group to a primary amine. chemistryscore.comlibretexts.org The mechanism involves two successive additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile group. libretexts.org This method is often preferred for its efficiency in forming the primary amine directly.

| Precursor | Reagent | Product | Key Features |

| 3-(3,4-Dichlorophenyl)propanamide (B8795798) | LiAlH₄ | 3-(3,4-Dichlorophenyl)propane-1-amine | High-yielding, reduces stable amide group. |

| 3-(3,4-Dichlorophenyl)propanenitrile | LiAlH₄ | 3-(3,4-Dichlorophenyl)propane-1-amine | Direct conversion of nitrile to primary amine. chemistryscore.comlibretexts.org |

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. This technique utilizes hydrogen gas (H₂) in the presence of a metal catalyst to reduce functional groups. google.com

From Nitro Intermediates: A common strategy involves the reduction of a nitro group. For the synthesis of 3-(3,4-dichlorophenyl)propane-1-amine, a precursor like 1,2-dichloro-4-(3-nitropropyl)benzene would be required. The nitro group is readily reduced to a primary amine using various catalytic systems. Catalysts such as Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), and Platinum dioxide (PtO₂) are highly effective for this transformation. google.comuctm.edu The choice of catalyst can be crucial to prevent side reactions, such as dehalogenation of the dichlorophenyl ring, which can be a challenge with chloro-substituted aromatic compounds. google.comgychbjb.com

From Nitrile Intermediates: The catalytic hydrogenation of nitriles is another viable route. thieme-connect.de Starting from 3-(3,4-dichlorophenyl)propanenitrile, catalytic hydrogenation can yield the desired primary amine. nih.gov Palladium-based catalysts are frequently used, and the reaction conditions, including solvent and additives, can be optimized to maximize the selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts. thieme-connect.denih.gov

| Precursor | Catalyst | Product | Key Features |

| 1,2-Dichloro-4-(3-nitropropyl)benzene | Pd/C, Raney Ni, or PtO₂ | 3-(3,4-Dichlorophenyl)propane-1-amine | High selectivity for amine, potential for dehalogenation side reaction. google.comgychbjb.com |

| 3-(3,4-Dichlorophenyl)propanenitrile | Pd/C | 3-(3,4-Dichlorophenyl)propane-1-amine | Atom-economical, requires optimization to avoid secondary amine formation. thieme-connect.denih.gov |

Arylation and Amine Coupling Reactions

Arylation reactions provide a powerful method for forming carbon-nitrogen bonds, directly attaching an amine-containing fragment to an aryl group. organic-chemistry.orgnih.gov While not a direct route to 3-(3,4-dichlorophenyl)propane-1-amine itself, these methods are instrumental in synthesizing precursors or derivatives. For instance, a palladium-catalyzed Buchwald-Hartwig amination or a copper-mediated Chan-Lam coupling could be used to couple an appropriate amine with a derivative of 1,2-dichlorobenzene (B45396). organic-chemistry.org This strategy is more commonly applied in building complex molecules where the amine is introduced at a later stage of the synthesis.

Mitsunobu Reaction Applications in Synthesis of Derivatives

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols into a wide range of functional groups, including amines, with inversion of configuration. nih.govresearchgate.net While not typically used to synthesize the parent amine, it is exceptionally valuable for creating derivatives from an alcohol precursor.

For example, 3-(3,4-dichlorophenyl)propan-1-ol (B3383212) could be converted into a phthalimide (B116566) derivative using phthalimide as the nucleophile in a Mitsunobu reaction. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (B1218219) (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.govnih.gov The resulting N-alkylphthalimide can then be readily converted to the primary amine via hydrazinolysis (the Ing-Manske procedure). This method is particularly useful when stereochemical control is required. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Intermediate Product | Final Product |

| 3-(3,4-Dichlorophenyl)propan-1-ol | Phthalimide | PPh₃, DIAD/DEAD | N-(3-(3,4-Dichlorophenyl)propyl)phthalimide | 3-(3,4-Dichlorophenyl)propane-1-amine |

Knoevenagel Condensation Followed by Reduction

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. nih.gov This reaction can be the initial step in a multi-step synthesis of 3-(3,4-dichlorophenyl)propane-1-amine.

The synthesis could commence with the Knoevenagel condensation of 3,4-dichlorobenzaldehyde (B146584) with a compound like malononitrile (B47326) or ethyl cyanoacetate. This reaction, typically base-catalyzed, would yield an α,β-unsaturated nitrile. Subsequent reduction of both the carbon-carbon double bond and the nitrile group would lead to the final product. The reduction can be achieved in a single step using a powerful reducing agent or in a two-step sequence, for example, catalytic hydrogenation to first saturate the double bond, followed by reduction of the nitrile.

Example Synthetic Sequence:

Knoevenagel Condensation: 3,4-Dichlorobenzaldehyde reacts with malononitrile in the presence of a base (e.g., piperidine) to form 2-(3,4-dichlorobenzylidene)malononitrile.

Reduction: The resulting product undergoes catalytic hydrogenation, which reduces both the double bond and the two nitrile groups to afford the target amine. A strong catalyst like Raney Nickel under high pressure and temperature might be required for the complete reduction of all functionalities.

This pathway demonstrates the power of combining classical organic reactions to construct a target molecule from simple, readily available starting materials.

Amide Reduction Pathways to Form the Amine

The conversion of an amide, specifically 3-(3,4-dichlorophenyl)propanamide, to the target primary amine is a critical reduction step. This transformation is challenging due to the stability of the amide bond. acsgcipr.org Several methodologies are employed in research settings to achieve this reduction.

Classic metal hydride reagents are frequently used. Lithium aluminum hydride (LiAlH₄) is a powerful and reliable choice for reducing primary, secondary, and tertiary amides to their corresponding amines. u-tokyo.ac.jpmasterorganicchemistry.com The reaction typically proceeds by the addition of the hydride to the amide carbonyl, followed by elimination to form an iminium ion intermediate, which is then further reduced to the amine. masterorganicchemistry.com Other metal hydrides like borane (B79455) (BH₃) and its complexes are also effective. u-tokyo.ac.jpacsgcipr.org

Catalytic hydrogenation offers a greener alternative to stoichiometric hydride reagents, though it often requires harsh conditions such as high pressures and temperatures (e.g., >197 atm, >200 °C) to be effective. acsgcipr.orgwikipedia.org Research focuses on developing more efficient catalysts, including bimetallic systems (e.g., combining Group 8-10 metals with Group 6 or 7 metals) that can operate under milder conditions. u-tokyo.ac.jp Recent advancements have also explored the use of earth-abundant metal catalysts, such as those based on manganese and iron, for the hydrogenation and hydrosilylation of amides. wikipedia.orgrsc.orgrsc.org These methods show promise for high selectivity and functional group tolerance. rsc.orgorganic-chemistry.org

| Method | Reagent/Catalyst | Conditions | Characteristics |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Typically in ethereal solvents (THF, diethyl ether) at room temperature to reflux. u-tokyo.ac.jpmasterorganicchemistry.com | Highly effective and general for various amides, but produces stoichiometric waste. acsgcipr.orgu-tokyo.ac.jp |

| Borane Reduction | Borane (BH₃) or its complexes (e.g., BH₃·THF) | Ethereal solvents. u-tokyo.ac.jpacsgcipr.org | Effective reducing agent, can be generated in situ. acsgcipr.org |

| Catalytic Hydrogenation | Noble metal catalysts (e.g., Copper chromite, Rhenium oxides) | High pressure (>197 atm) and high temperature (>200 °C). wikipedia.org | Atom-economical but requires harsh conditions. wikipedia.orgrsc.org |

| Catalytic Hydrosilylation | Transition metal catalysts (e.g., Fe, Ru, Mn, Ir, Zn) with a silane (B1218182) reductant. rsc.orgorganic-chemistry.orgresearchgate.net | Often milder conditions, broad substrate scope, and high chemoselectivity. organic-chemistry.orgresearchgate.net |

Synthesis of Key Precursors and Intermediates in Research Pathways

The assembly of the 3-(3,4-dichlorophenyl)propane backbone relies on the synthesis of specific precursors and intermediates.

3,4-Dichlorophenylacetic acid is a key building block. cymitquimica.comchemicalbook.com This aromatic carboxylic acid, with the formula C₈H₆Cl₂O₂, serves as a starting point for elongating the carbon chain. cymitquimica.com From this acid, the corresponding propanamide precursor can be synthesized through a sequence such as reduction to the alcohol, conversion to a halide, reaction with cyanide to form a nitrile, and subsequent hydrolysis to the amide. Alternatively, homologation reactions can extend the acetic acid side chain to a propanoic acid, which can then be converted to 3-(3,4-dichlorophenyl)propanamide via standard amidation methods. libretexts.org

3,4-Dichloroaniline (B118046) is a fundamental intermediate for introducing the 3,4-dichlorophenyl group. chemicalbook.comchemicalbook.com The primary industrial and laboratory synthesis method is the catalytic hydrogenation of 3,4-dichloronitrobenzene (B32671). chemicalbook.comchemicalbook.comwikipedia.org

This reduction is typically carried out using:

Catalysts : Noble metal catalysts like platinum or palladium on a support, or Raney nickel. chemicalbook.comgoogle.com

Conditions : The reaction is conducted under hydrogen pressure, with temperatures often controlled around 80-100°C. chemicalbook.comgoogle.com

Additives : To prevent dehalogenation (the removal of chlorine atoms from the aromatic ring), inhibitors such as morpholine (B109124) may be added to the reaction mixture. google.com

The resulting 3,4-dichloroaniline is a crystalline solid that serves as a versatile precursor for a variety of chemical syntheses. chemicalbook.comprepchem.com

Optimization of Reaction Conditions and Yield for Academic Synthesis

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters.

The choice of solvent is critical, particularly for amide reductions using metal hydrides. Ethereal solvents like tetrahydrofuran (THF), diethyl ether, and various glymes are commonly used because they effectively solubilize the ionic hydride reagents and can stabilize reactive intermediates. acsgcipr.org The solubility of LiAlH₄, for instance, varies significantly between different ethers, which can impact reaction rates. acsgcipr.org However, safety is a major consideration; the high volatility and peroxide-forming tendency of diethyl ether have led to its replacement by safer alternatives like 2-methyltetrahydrofuran. acsgcipr.org

Temperature control is essential for managing the exothermicity of these reductions and preventing side reactions. acsgcipr.org For catalytic hydrogenations, temperature and pressure are key variables that must be balanced to achieve good conversion without promoting undesired reactions like dehalogenation. chemicalbook.comgoogle.com In amidation reactions, solvent polarity can determine the reaction pathway, influencing whether an amide or an imide is formed. nih.gov

| Parameter | Influence on Amide Reduction | Research Findings |

| Solvent Choice | Affects reagent solubility, stability, and reactivity. acsgcipr.org | LiAlH₄ has high solubility in diethyl ether (5.92 mol/L), but safer solvents like THF (2.96 mol/L) or glymes are preferred. acsgcipr.org Non-polar solvents like dioxane can alter reaction pathways in amidation. nih.gov |

| Temperature Control | Manages reaction rate and prevents decomposition of reagents and products. acsgcipr.org | Metal hydride reductions can be highly exothermic; excessive heat can lead to violent reactions with the solvent. acsgcipr.org Hydrogenation of 3,4-dichloronitrobenzene is often controlled at 80-100°C to optimize yield and selectivity. chemicalbook.comgoogle.com |

In catalytic pathways, the choice of catalyst and its concentration (loading) are paramount for efficiency and selectivity. For the synthesis of 3,4-dichloroaniline, platinum-based catalysts are highly effective. chemicalbook.comgoogle.com

For the amide reduction step via catalytic hydrogenation, research has moved from traditional, less selective catalysts requiring harsh conditions to more sophisticated systems. u-tokyo.ac.jpwikipedia.org Modern approaches favor:

Base-Metal Catalysts : Iron, manganese, and zinc-based catalysts are sought after as more sustainable and economical alternatives to precious metals like ruthenium or rhodium. acsgcipr.orgrsc.org

Pincer Complexes : Well-defined pincer complexes of metals like manganese and ruthenium have shown high activity and selectivity in the hydrogenation of amides to amines under relatively mild conditions. rsc.org

Catalyst Loading : The amount of catalyst used is optimized to ensure a reasonable reaction rate without being wasteful or causing side reactions. For instance, in some metal-organic framework (MOF) catalyzed reactions, a loading of 10 mol% was found to be optimal, with higher amounts not significantly improving the yield. researchgate.net In other systems, catalyst loadings can be much lower, enhancing the atom economy of the process. rsc.org

Reaction Duration and Byproduct Mitigation Strategies

The synthesis of 3-(3,4-dichlorophenyl)propane-1-amine typically proceeds via the reduction of a nitrile precursor, 3-(3,4-dichlorophenyl)propanenitrile. A common and effective method for this transformation is the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). libretexts.org The reaction duration for such reductions is generally on the order of several hours, followed by a careful aqueous workup to quench the reactive intermediates and hydrolyze the aluminum complexes to liberate the free amine.

A primary challenge in amine synthesis is the potential for byproduct formation. One common synthetic route to the nitrile precursor involves the cyanation of a 3-(3,4-dichlorophenyl)propyl halide. However, a more direct approach to primary amines that circumvents the nitrile intermediate is the reaction of an appropriate alkyl halide with a nitrogen nucleophile. Direct alkylation using ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines due to the similar reactivity of the products to the starting material, a process known as over-alkylation. uomustansiriyah.edu.iq

| Method | Key Reagents | Typical Duration | Byproduct Mitigation |

| Nitrile Reduction | LiAlH₄, Ether | 2-12 hours | Relies on pure nitrile precursor. |

| Gabriel Synthesis | Potassium Phthalimide, Hydrazine/Base | 12-24 hours | Prevents over-alkylation by design. |

| Azide Synthesis | Sodium Azide, LiAlH₄/H₂-Pd | 12-24 hours | Azide intermediate is non-nucleophilic, stopping further alkylation. libretexts.org |

Regioselectivity and Stereoselective Synthesis

Regioselectivity in the synthesis of 3-(3,4-dichlorophenyl)propane-1-amine is fundamentally controlled by the choice of starting materials. Syntheses commencing from precursors where the three-carbon chain is already established, such as 3-(3,4-dichlorophenyl)propanenitrile or a 1-halo-3-(3,4-dichlorophenyl)propane, ensure the amine functionality is located at the C1 position of the propyl chain. For instance, the reduction of the nitrile group or the substitution of the terminal halide exclusively yields the propane-1-amine isomer, preventing the formation of the propane-2-amine regioisomer.

While 3-(3,4-dichlorophenyl)propane-1-amine itself is not chiral, the principles of stereoselective synthesis are critical for the preparation of its chiral analogs, which may possess stereocenters on the propyl chain.

The creation of single-enantiomer chiral analogs, such as those with a stereocenter at the C1 position (e.g., 1-(3,4-dichlorophenyl)propan-1-amine), requires sophisticated enantioselective methods. These strategies are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

A prominent strategy is the asymmetric reduction of a ketone precursor, such as 3,4-dichloropropiophenone. This can be achieved using a chiral reducing agent or a standard reducing agent like borane in the presence of a chiral catalyst. googleapis.com Oxazaborolidine catalysts, for example, are well-documented for their ability to deliver high enantiomeric excess in the reduction of prochiral ketones. googleapis.com

Another powerful approach is the asymmetric hydrogenation of a corresponding imine. researchgate.net This involves using a transition metal catalyst, often based on rhodium or iridium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the imine, resulting in the preferential formation of one enantiomer of the amine.

Chiral auxiliaries also provide a reliable route. An achiral amine can be reacted with a chiral auxiliary, the resulting diastereomers separated, and the auxiliary subsequently cleaved to yield the enantiomerically pure amine. libretexts.org

| Approach | Precursor | Key Component | Outcome |

| Asymmetric Reduction | Prochiral Ketone | Chiral Catalyst (e.g., Oxazaborolidine) | Enantioenriched Alcohol (precursor to amine) googleapis.com |

| Asymmetric Hydrogenation | Imine | Transition Metal with Chiral Ligand | Enantioenriched Amine researchgate.net |

| Chiral Auxiliary | Racemic Amine | Chiral Auxiliary | Separation of Diastereomers, then cleavage |

Diastereoselective synthesis becomes relevant when producing analogs with multiple stereocenters. For example, if a chiral center already exists in the molecule, the formation of a new stereocenter must be controlled to produce the desired diastereomer. The diastereoselective reduction of a ketone is a common transformation where this is critical.

The outcome of such reductions can often be predicted and controlled by established models like the Felkin-Anh model (non-chelation control) or by using chelation control. nih.gov For instance, reduction of a chiral α-substituted β-keto ester can be directed to selectively form either the syn- or anti-diol product. The use of non-chelating, sterically demanding reducing agents often favors the anti product. bohrium.comresearchgate.net Conversely, using a chelating Lewis acid (like zinc or titanium salts) in conjunction with a reducing agent can lock the conformation of the substrate, leading to the preferential formation of the syn product. bohrium.comresearchgate.net For example, high anti-selectivity can be achieved with cerium trichloride (B1173362) (CeCl₃) and a bulky reducing agent, while titanium tetrachloride (TiCl₄) can lead to high syn-selectivity. bohrium.com These principles are broadly applicable to the diastereoselective synthesis of complex amine analogs.

Hydrochloride Salt Formation and Purity Enhancement in Synthesis

The conversion of a synthesized amine from its free base form to a hydrochloride salt is a fundamental and critical step for both purification and handling. rsc.org Many amines, including 3-(3,4-dichlorophenyl)propane-1-amine, may be isolated as oils or low-melting solids after initial synthesis, which can be difficult to purify by standard crystallization. chemicalforums.com These crude products often contain non-basic impurities, such as unreacted starting materials or byproducts from the reaction.

By treating the crude amine with hydrochloric acid, the basic nitrogen atom is protonated, forming the corresponding ammonium (B1175870) hydrochloride salt. This salt typically exhibits significantly different physical properties from the free base, most importantly, a much higher propensity to crystallize. rsc.orgchemicalforums.com This allows it to precipitate from organic solvents from which the non-basic, uncharged impurities remain dissolved. This process of selective precipitation is a highly effective purification technique. The resulting crystalline solid can be easily separated by filtration and washed, efficiently removing entrapped impurities.

The isolation of 3-(3,4-Dichlorophenyl)propane-1-amine HCl is typically achieved by dissolving the crude free base in a suitable organic solvent. Common choices include diethyl ether, ethyl acetate, or a short-chain alcohol like ethanol (B145695) or isopropanol. researchgate.net Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in a compatible solvent (e.g., HCl in ethanol or diethyl ether), is then added to the solution of the amine. researchgate.netgoogleapis.com

Upon addition of HCl, the hydrochloride salt, being insoluble in many non-polar organic solvents, precipitates out of the solution. researchgate.net The precipitation can be instantaneous or may be encouraged by cooling the mixture. The solid salt is then collected by vacuum filtration. To further enhance purity, the collected solid is typically washed with a small amount of a cold, non-polar solvent (like diethyl ether or hexane) to remove any residual soluble impurities. researchgate.net

For achieving high purity, the isolated salt can be recrystallized. This involves dissolving the salt in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture) and allowing it to cool slowly. researchgate.net As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving trace impurities behind in the solvent. This process can be repeated until the desired level of purity is obtained.

Converting the amine to its hydrochloride salt offers significant advantages in terms of chemical stability and ease of handling.

Stability: The free amine, with its lone pair of electrons on the nitrogen atom, is susceptible to atmospheric oxidation, which can lead to discoloration and the formation of degradation products over time. google.com The hydrochloride salt, in which the lone pair is protonated, is significantly less prone to such oxidative degradation, resulting in a longer shelf-life and greater product integrity. pharmaoffer.com

Handling: Free bases are often oils or waxy, low-melting solids, which are difficult to weigh accurately and handle cleanly. chemicalforums.com In contrast, hydrochloride salts are typically stable, free-flowing crystalline solids with well-defined melting points. chemicalforums.compharmaoffer.com This solid nature makes them much easier to handle, store, and accurately dispense for subsequent reactions or analyses.

Solubility: While the free base may be soluble in non-polar organic solvents, the hydrochloride salt is often more soluble in water and other polar solvents. chemicalforums.compharmaoffer.com This altered solubility profile can be advantageous for certain applications and purification protocols. srce.hr

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Purity

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation patterns, which provides significant structural information.

The molecular formula of the free base of the target compound, 3-(3,4-Dichlorophenyl)propane-1-amine, is C₉H₁₁Cl₂N. vulcanchem.com For HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The exact mass of this protonated molecule is a critical parameter for its identification.

Exact Mass: The theoretical monoisotopic mass of the neutral molecule (C₉H₁₁Cl₂N) is 203.0268 Da. The protonated adduct, [C₉H₁₂Cl₂N]⁺, would have a calculated exact mass of 204.0341 Da. High-resolution mass spectrometers can measure this value with ppm (parts per million) accuracy, allowing for the confident determination of the elemental formula.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment, breaking at its weakest bonds. The analysis of these fragments provides a roadmap of the molecule's structure. For 3-(3,4-Dichlorophenyl)propane-1-amine, the fragmentation is expected to occur along the propane (B168953) chain and at the bond connecting the chain to the phenyl ring.

Key expected fragmentation pathways include:

Alpha-cleavage: The bond between the first and second carbon of the propane chain (adjacent to the amine group) is likely to break. This would result in the formation of a stable iminium ion, [CH₂NH₂]⁺, with a mass-to-charge ratio (m/z) of 30.0338. This is often the base peak in the mass spectra of primary amines. docbrown.info

Benzylic cleavage: Cleavage of the bond between the propane chain and the dichlorophenyl ring can occur. This would generate a dichlorobenzyl cation or related fragments.

Loss of ammonia (B1221849): Elimination of the amine group as ammonia (NH₃) from the molecular ion can also be observed.

Cleavage within the propane chain: Fragmentation can occur at other points along the propyl chain, leading to ions like the ethyl cation [C₂H₅]⁺ (m/z 29.0391). docbrown.info

A plausible fragmentation pattern is detailed in the table below, based on the principles of mass spectrometry and analysis of similar structures. docbrown.infomassbank.eu

| m/z (Nominal) | Proposed Fragment Ion | Formula | Description |

| 204 | [C₉H₁₂Cl₂N]⁺ | [M+H]⁺ | Protonated molecular ion |

| 162 | [C₆H₆Cl₂N]⁺ | [M-C₃H₆+H]⁺ | Loss of propylene (B89431) from the parent ion |

| 145 | [C₆H₄Cl₂]⁺ | [C₆H₄Cl₂]⁺ | Dichlorophenyl cation |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ | Iminium ion from alpha-cleavage |

This table represents predicted fragmentation patterns.

In electrospray ionization (ESI) mass spectrometry, molecules frequently form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺). nih.govucdavis.edu The detection of these adducts alongside the primary [M+H]⁺ ion can further confirm the molecular weight of the analyte. For 3-(3,4-Dichlorophenyl)propane-1-amine, the following adducts could be anticipated in positive ion mode:

[M+H]⁺: m/z ~204.03

[M+Na]⁺: m/z ~226.02

[M+K]⁺: m/z ~241.99

Predicted Collision Cross Section (CCS): Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of characterization through the measurement of the ion's rotationally averaged collision cross section (CCS) in a buffer gas. mdpi.comrsc.org The CCS value is related to the ion's size and shape. While experimental CCS data for this specific compound is not readily available, predictive models based on machine learning can estimate these values. mdpi.comnih.gov For the related compound 1-(3,4-dichlorophenyl)-3-methoxypropan-1-amine, predicted CCS values have been calculated. uni.lu By analogy, we can predict similar values for 3-(3,4-Dichlorophenyl)propane-1-amine.

| Adduct | Predicted CCS (Ų) |

| [M+H]⁺ | ~148 |

| [M+Na]⁺ | ~157 |

| [M-H]⁻ | ~151 |

Note: These values are estimations based on a structurally similar compound and should be confirmed experimentally. The prediction accuracy of such models is typically within a few percent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and their connectivity.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3,4-Dichlorophenyl)propane-1-amine HCl, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propane chain.

The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms on the aromatic ring and the nitrogen atom in the amine group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-5', H-6' (Aromatic) | 7.2 - 7.6 | Multiplet (m) | 3H |

| H-1 (CH₂-N) | ~3.0 | Triplet (t) | 2H |

| H-3 (Ar-CH₂) | ~2.7 | Triplet (t) | 2H |

| H-2 (CH₂-CH₂-CH₂) | ~2.0 | Multiplet (m) | 2H |

| NH₃⁺ | Variable (broad) | Singlet (s) | 3H |

Table of predicted ¹H NMR chemical shifts. The exact positions can vary based on the solvent and concentration. The amine protons (NH₃⁺) often appear as a broad signal that can exchange with deuterium (B1214612) in solvents like D₂O.

The aromatic region is expected to be complex due to the substitution pattern. The proton at the 2' position will likely appear as a doublet, the proton at 6' as a doublet of doublets, and the proton at 5' as a doublet. The protons of the propane chain are expected to show coupling with their neighbors, resulting in multiplets that can be resolved into triplets for the H-1 and H-3 positions, assuming simple first-order coupling. chemicalbook.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their chemical environment. The spectrum of 3-(3,4-Dichlorophenyl)propane-1-amine is expected to show nine distinct signals, corresponding to the six aromatic carbons and the three aliphatic carbons of the propane chain.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Ar-Cl) | ~132 |

| C-3' (Ar-Cl) | ~130 |

| C-1' (Ar-C) | ~140 |

| C-2', C-5', C-6' (Ar-CH) | 128 - 131 |

| C-1 (CH₂-N) | ~40 |

| C-3 (Ar-CH₂) | ~33 |

| C-2 (CH₂-CH₂-CH₂) | ~30 |

Table of predicted ¹³C NMR chemical shifts. These are estimates based on data from analogous structures like propylamine (B44156) and dichlorinated aromatic compounds. docbrown.infochemicalbook.com

The carbons directly attached to the chlorine atoms (C-3' and C-4') and the carbon attached to the propyl chain (C-1') will be significantly downfield. The aliphatic carbons will appear upfield, with the carbon adjacent to the electronegative nitrogen (C-1) being the most downfield of the three.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. walisongo.ac.id For 3-(3,4-Dichlorophenyl)propane-1-amine, the COSY spectrum would be expected to show a cross-peak between the protons on C-1 and C-2, and another between the protons on C-2 and C-3, confirming the connectivity of the propane chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It allows for the definitive assignment of each protonated carbon signal. For example, the proton signal at ~3.0 ppm would show a correlation to the carbon signal at ~40 ppm, assigning them both to the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). science.gov It is invaluable for establishing the connectivity between different parts of the molecule. Key expected HMBC correlations would include:

Correlations from the H-3 protons (~2.7 ppm) to the aromatic carbons C-1', C-2', and C-6', confirming the attachment point of the propyl chain to the phenyl ring.

Correlations from the H-1 protons (~3.0 ppm) to C-2 and C-3, further confirming the propyl chain structure.

Correlations from the aromatic protons to neighboring and distant aromatic carbons, helping to assign the complex aromatic signals.

Together, these advanced spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure and purity of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Characteristic Vibrational Modes of Amine and Aryl Groups

The IR and Raman spectra of 3-(3,4-dichlorophenyl)propane-1-amine hydrochloride are dominated by absorptions and scattering signals corresponding to its primary amine and 1,2,4-trisubstituted (specifically, 3,4-dichloro-substituted) phenyl groups.

Amine Group (as ammonium (B1175870) salt): In its hydrochloride salt form, the primary amine is protonated to an ammonium (-NH₃⁺) group. The N-H stretching vibrations in primary amine salts typically appear as a very broad, strong envelope in the IR spectrum, generally in the 3200 to 2800 cm⁻¹ range. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. researchgate.net Within this envelope, multiple combination and overtone bands can also be observed. spectroscopyonline.com The N-H bending (scissoring) vibrations are also characteristic. Asymmetric and symmetric bending modes for the -NH₃⁺ group are expected to produce two distinct peaks between 1625 and 1500 cm⁻¹. spectroscopyonline.com

Aryl Group (3,4-Dichlorophenyl): The dichlorophenyl ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. rasayanjournal.co.in The C=C ring stretching vibrations of the benzene (B151609) ring are expected in the 1630 to 1430 cm⁻¹ region. rasayanjournal.co.in The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are strong in the IR spectrum and appear in the 900-675 cm⁻¹ region. For 1,2,4-trisubstituted rings, characteristic bands are expected. Computational studies on similar 3,4-dichloro substituted phenyl structures have assigned various ring modes, which are largely independent of other substitutions on the molecule. researchgate.net

The table below summarizes the expected key vibrational frequencies for the functional groups in the title compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Ammonium (-NH₃⁺) | N-H Stretching (broad envelope) | 2800 - 3200 | spectroscopyonline.com |

| N-H Bending (asymmetric) | 1560 - 1625 | spectroscopyonline.com | |

| N-H Bending (symmetric) | 1500 - 1550 | spectroscopyonline.com | |

| Aryl (C₆H₃Cl₂-) | Aromatic C-H Stretching | 3000 - 3100 | rasayanjournal.co.in |

| C=C Ring Stretching | 1430 - 1630 | rasayanjournal.co.inresearchgate.net | |

| C-H Out-of-Plane Bending | 800 - 890 | ||

| Alkyl (-CH₂-) | C-H Stretching (asymmetric/symmetric) | 2850 - 2960 | |

| Chloro (C-Cl) | C-Cl Stretching | 600 - 800 |

Analysis of Hydrochloride Salt Signature

The formation of the hydrochloride salt is unequivocally confirmed by the spectroscopic features of the ammonium cation (R-NH₃⁺). The most prominent signature is the broad and intense N-H stretching absorption band discussed previously, which replaces the sharper, less intense doublet (asymmetric and symmetric stretches) seen for a free primary amine around 3500-3300 cm⁻¹. researchgate.netlibretexts.org This shift and broadening are direct consequences of protonation and strong intermolecular hydrogen bonding between the ammonium group and the chloride anion. researchgate.net Vibrations involving the chloride ion itself are typically found in the far-infrared region (below 400 cm⁻¹), which is outside the range of standard mid-IR spectrometers, due to the mass of the ion. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Determination of the Hydrochloride Salt

For 3-(3,4-dichlorophenyl)propane-1-amine hydrochloride, single-crystal X-ray diffraction analysis would yield detailed structural parameters. The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is irradiated with X-rays.

The analysis would confirm the formation of an ionic salt. It would show the transfer of a proton from hydrogen chloride to the nitrogen atom of the amine, resulting in a propylammonium cation and a chloride anion. oxfordreference.com The resulting data allows for the determination of the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. A critical feature of amine hydrochloride crystal structures is the extensive network of hydrogen bonds. The positively charged ammonium group acts as a hydrogen bond donor, forming strong N-H···Cl hydrogen bonds with the surrounding chloride anions. nih.govresearchgate.net These interactions are the primary forces governing the crystal packing arrangement.

The table below lists the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Triclinic). |

| Space Group | The specific symmetry group of the crystal structure (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |

| Z Value | The number of molecules per unit cell. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Hydrogen Bond Geometry | Distances and angles of N-H···Cl and other potential interactions. |

| Torsion Angles | Angles defining the conformation of the molecule's rotatable bonds. |

Conformational Analysis in the Crystalline State

The solid-state conformation of 3-(3,4-dichlorophenyl)propane-1-amine hydrochloride would be fully elucidated by the crystallographic data. Conformational analysis focuses on the spatial arrangement of atoms that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com Key aspects for this molecule include the conformation of the propane chain and the orientation of the dichlorophenyl ring.

The torsion (dihedral) angles along the C-C bonds of the propane backbone would define its shape (e.g., anti, gauche). The orientation of the bulky 3,4-dichlorophenyl group relative to the alkyl chain is also of significant interest. In the crystalline state, the molecule adopts a low-energy conformation that allows for efficient crystal packing. This conformation is influenced by minimizing steric hindrance and maximizing favorable intermolecular interactions, primarily the strong N-H···Cl hydrogen bonds. libretexts.org Studies on structurally related compounds, such as other dichlorophenyl- and phenyl-alkylamines, often reveal specific preferred conformations in the solid state which can be crucial for understanding structure-activity relationships in medicinal chemistry contexts. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is indispensable for assessing the purity of a synthesized compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis.

For a polar, ionizable compound like 3-(3,4-dichlorophenyl)propane-1-amine hydrochloride, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile (B52724) or methanol.

The pH of the mobile phase is a critical parameter. Because the compound is an amine salt, it exists in an equilibrium between its protonated (ammonium) and neutral (free amine) forms in solution. In an aqueous mobile phase, the salt will dissociate into the propylammonium cation and the chloride anion. chromforum.org A single chromatographic peak is observed that represents the average of these rapidly equilibrating species. chromforum.org To ensure good peak shape and reproducible retention times, the mobile phase is usually buffered at an acidic pH (e.g., pH 2-4) to keep the compound consistently in its protonated, more water-soluble form. Purity is determined by integrating the area of the main peak and comparing it to the area of any impurity peaks, often using a UV detector set to a wavelength where the dichlorophenyl ring absorbs strongly (around 220-280 nm).

For isolation and purification on a larger scale, recrystallization or preparative chromatography can be employed. Recrystallization involves dissolving the impure salt in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. researchgate.net Washing the crude salt with specific organic solvents in which the salt is insoluble but impurities are soluble can also be an effective purification step. researchgate.net

The table below outlines a typical set of conditions for the analytical HPLC of the title compound.

| Parameter | Condition | Purpose | Source |

| Technique | Reversed-Phase HPLC | Separation based on polarity. | nih.gov |

| Column | C18 (Octadecylsilyl silica) | Nonpolar stationary phase. | nih.gov |

| Mobile Phase | Acetonitrile / Water (or buffer) gradient | Elution of the compound from the column. | biotage.com |

| pH Modifier | Formic Acid or Phosphoric Acid | Ensures the amine is protonated for good peak shape. | biotage.com |

| Flow Rate | ~1.0 mL/min | Typical analytical flow rate. | nih.gov |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors absorbance of the phenyl ring (e.g., at 225 nm). | wur.nl |

| Injection Volume | 5 - 20 µL | Standard volume for analytical runs. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile or thermally unstable compounds, making it ideal for the purity determination and quantification of amine salts like this compound. helsinki.fi Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.

In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. researchgate.netpensoft.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.netpensoft.net The pH of the mobile phase is a critical parameter that must be controlled to ensure consistent ionization and retention of the amine. For the analysis of amines, ion-pairing reagents like trifluoroacetic acid (TFA) may be added to the mobile phase to improve peak shape and retention. helixchrom.com

Detection is commonly performed using an ultraviolet (UV) detector, as the dichlorophenyl group in the molecule acts as a chromophore, absorbing light at a specific wavelength (e.g., 225 nm). researchgate.netpensoft.net The purity of the sample is assessed by comparing the area of the main peak corresponding to 3-(3,4-Dichlorophenyl)propane-1-amine to the total area of all peaks in the chromatogram. Quantitation is performed by creating a calibration curve from the analysis of standard solutions of known concentrations. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, linear, and specific for the analyte. researchgate.netpensoft.net

Table 1: Example HPLC Parameters for Purity and Quantitation This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV detection. |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for aromatic compounds. researchgate.netpensoft.net |

| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile | Isocratic or gradient elution can be used. TFA acts as an ion-pairing agent to improve peak shape for the amine. helixchrom.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. researchgate.netpensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.netpensoft.net |

| Detector | UV/VIS at 225 nm | The dichlorophenyl moiety provides strong UV absorbance for sensitive detection. researchgate.netpensoft.net |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Run Time | 20 minutes | Sufficient time to elute the main compound and any potential impurities. pensoft.net |

Gas Chromatography (GC) for Volatile Impurities

While HPLC is suited for the main compound, Gas Chromatography (GC) is the premier technique for the identification and quantification of volatile impurities. nih.gov These impurities can include residual solvents from the manufacturing process or volatile by-products of the chemical synthesis. Due to their inherent toxicity, the levels of these volatile compounds must be strictly controlled. nih.gov

The analysis of polar amines by GC can be challenging due to their tendency to adsorb onto the stationary phase, leading to poor peak shape (tailing) and reduced sensitivity. nih.gov To overcome this, specialized columns with base-deactivated surfaces or stationary phases designed specifically for amine analysis, such as the Agilent CP-Volamine, are often employed. nih.gov The sample is typically dissolved in a suitable solvent and injected into a heated inlet, where it is vaporized. The volatile components are then separated as they travel through the column, carried by an inert gas like helium or nitrogen. ccsknowledge.com

A Flame Ionization Detector (FID) is commonly used for this analysis because of its high sensitivity to organic compounds and its wide linear range. nih.gov The method involves creating calibration curves for each potential volatile impurity to accurately quantify their concentration in the final product.

Table 2: Example GC Parameters for Volatile Impurity Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | Agilent 7890 GC or equivalent | Standard GC system with FID. nih.gov |

| Column | Agilent CP-Volamine, 30 m x 0.32 mm, 5 µm film | Specifically designed to reduce peak tailing and improve resolution for volatile amines. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert gases to carry the sample through the column. |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample and impurities. |

| Oven Program | Start at 50°C, hold for 2 min, ramp to 240°C at 15°C/min | A temperature gradient allows for the separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and sensitive response for hydrocarbon-based impurities. nih.gov |

| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |

| Liner | Deactivated or Siltek® liner | Minimizes analyte adsorption in the inlet. nih.gov |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Purity (if chiral analogs are studied)

The specified compound, 3-(3,4-Dichlorophenyl)propane-1-amine, is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for example, by adding a substituent to the propane chain to create a chiral analog like N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine, then chiroptical spectroscopy would become a critical analytical tool. uni.lu

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration and enantiomeric purity of chiral molecules. nih.gov These methods rely on the differential interaction of left- and right-circularly polarized light with enantiomers.

ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. nih.gov A key principle is that two enantiomers of a chiral compound will produce ECD spectra that are mirror images of each other. nih.gov For instance, if the (R)-enantiomer produces a positive peak (a positive Cotton Effect) at a certain wavelength, the (S)-enantiomer will produce a negative peak of equal magnitude at the same wavelength. nih.gov

The magnitude of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. A pure enantiomer will show the maximum signal intensity, while a racemic (50:50) mixture will show no ECD signal because the opposing signals from each enantiomer cancel each other out. nih.gov This allows for a rapid and sensitive determination of enantiomeric purity, which is often a critical quality attribute for chiral pharmaceuticals. nih.gov

Table 3: Hypothetical ECD Data for a Chiral Analog of 3-(3,4-Dichlorophenyl)propane-1-amine This table is interactive. You can sort and filter the data.

| Sample Composition | Enantiomeric Excess (e.e.) | Wavelength of Max. Absorbance (λmax) | ECD Signal (Δε, M⁻¹cm⁻¹) |

|---|---|---|---|

| 100% (R)-enantiomer | 100% R | 220 nm | +10.5 |

| 100% (S)-enantiomer | 100% S | 220 nm | -10.5 |

| 75% (R), 25% (S) | 50% R | 220 nm | +5.25 |

| 25% (R), 75% (S) | 50% S | 220 nm | -5.25 |

| 50% (R), 50% (S) | 0% (Racemic) | 220 nm | 0.0 |

Theoretical Chemistry and Computational Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is widely employed to calculate molecular properties with high accuracy. For molecules similar in structure, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven reliable for determining geometric and electronic properties. ijstr.orgmdpi.com

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This process finds the lowest energy structure, which corresponds to the most stable conformation. For 3-(3,4-Dichlorophenyl)propane-1-amine, the flexibility of the propane-amine side chain allows for multiple possible conformations (rotamers).

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable ones. The dihedral angles of the propane (B168953) chain are varied to map the potential energy surface of the molecule. nih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is scarce, theoretical calculations can provide reliable predictions.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents illustrative data based on typical values for similar molecular fragments, as specific published values for 3-(3,4-Dichlorophenyl)propane-1-amine HCl are not available.

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| C-Cl | ~1.74 Å | |

| C-C (Aliphatic) | ~1.53 Å | |

| C-N | ~1.47 Å | |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| Cl-C-C | ~119-121° | |

| C-C-C (Aliphatic) | ~112° | |

| C-C-N | ~110° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In 3-(3,4-Dichlorophenyl)propane-1-amine, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents illustrative data based on typical values from DFT calculations on similar aromatic amines, as specific published values for this compound are not available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to -0.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species. The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored in shades of blue), which are prone to nucleophilic attack. ijstr.orgresearchgate.net

For this compound, the ESP would show:

Negative Potential: Concentrated around the electronegative chlorine atoms on the phenyl ring.

Positive Potential: Located around the protonated amine group (-NH3+), making it a site for interaction with nucleophiles or polar solvent molecules. The hydrogen atoms of the phenyl ring would also exhibit moderately positive potential.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net This technique allows for the exploration of the full conformational space and provides a dynamic picture of molecular behavior, including flexibility and interactions with the environment. nih.gov

Behavior in Different Solvation Environments

MD simulations are particularly useful for studying how a molecule behaves in different solvents, such as water or organic media. The presence of the hydrochloride salt means the amine group is protonated (R-NH3+), making the molecule more soluble in polar solvents. Simulations can model the formation of hydrogen bonds between the amine group and water molecules, as well as the weaker interactions of the dichlorophenyl group.

Conformational Changes and Flexibility

The propane linker in 3-(3,4-Dichlorophenyl)propane-1-amine provides significant conformational flexibility. MD simulations can track the rotation around the C-C single bonds of this chain over time, revealing the most populated conformations and the energy barriers between them. nih.gov This analysis provides a detailed understanding of the molecule's shape and how it might change to interact with a biological target or navigate different chemical environments. The simulations can quantify the flexibility of different parts of the molecule, showing how the dichlorophenyl ring and the amine group move relative to each other.

In Silico Studies of Molecular Geometry and Vibrational Modes

The three-dimensional arrangement of atoms and the nature of their vibrations are fundamental to a molecule's properties. In silico studies allow for the precise determination of these features.

Molecular Geometry: Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the most stable conformation (the optimized geometry) of a molecule. mdpi.comresearchgate.net For 3-(3,4-Dichlorophenyl)propane-1-amine, a DFT method like B3LYP combined with a basis set such as 6-311++G(d,p) would be employed to perform geometry optimization. mdpi.comresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The optimization would account for the flexible propyl chain, the orientation of the dichlorophenyl ring, and the protonated amine group, providing a detailed structural picture. Good agreement between calculated optimization parameters and experimental data (like X-ray crystallography) is often observed in such studies. mdpi.com

Vibrational Modes: Once the geometry is optimized, the same computational framework can be used to calculate the molecule's vibrational frequencies. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to peaks observed in infrared (IR) and Raman spectroscopy. The computed vibrational modes help in the assignment of experimental spectral bands. For instance, characteristic frequencies for the N-H stretch of the primary amine hydrochloride, C-H stretches of the propyl chain and aromatic ring, and the C-Cl stretches on the phenyl group can be precisely calculated. vulcanchem.com These theoretical calculations provide a foundational understanding of the molecule's dynamic behavior. nih.gov

Table 1: Representative Theoretical Geometric Parameters for 3-(3,4-Dichlorophenyl)propane-1-amine This table illustrates the type of data generated from DFT calculations. Specific experimental or calculated values for this exact compound are not available in the cited literature.

| Parameter | Description | Typical Predicted Value Range (Å or °) |

| C-C (propyl) | Bond length within the propane chain | 1.52 - 1.54 Å |

| C-N | Bond length of the carbon-amine bond | 1.47 - 1.49 Å |

| C-Cl | Bond length of the carbon-chlorine bonds | 1.73 - 1.75 Å |

| C-C-C | Bond angle within the propane chain | 109° - 112° |

| C-C-N | Bond angle at the amine-bearing carbon | 109° - 111° |

| Dihedral Angle | Torsional angle defining chain conformation | Varies with conformation |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational models are instrumental in predicting various spectroscopic properties, which is crucial for structural elucidation and characterization.

NMR Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. github.io The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method on a previously DFT-optimized geometry. uncw.edu To enhance accuracy, the influence of a solvent is often incorporated using a continuum model, such as the Polarizable Continuum Model (PCM). github.ioresearchgate.net The calculations yield isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane. escholarship.org This process allows for the prediction of the entire NMR spectrum, aiding in the assignment of signals from the aromatic protons, the distinct protons along the propyl chain, and the carbons in the molecule. uncw.edu

IR and UV-Vis Spectroscopy: As mentioned previously, the calculation of vibrational frequencies provides a theoretical IR spectrum. nih.gov These calculations can identify key functional group vibrations, such as the N-H stretching in the amine group (~3300 cm⁻¹) and the C-Cl stretches (~600–800 cm⁻¹), which are characteristic of the molecule's structure. vulcanchem.com

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths), which constitute the theoretical UV-Vis spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for 3-(3,4-Dichlorophenyl)propane-1-amine This table is a representative example of data that can be generated through computational spectroscopy. Specific predicted values for this compound are not available in the cited literature.

| Spectrum | Feature | Predicted Value/Range |

| ¹H NMR | Aromatic Protons | δ 7.2 – 7.6 ppm |

| Propyl Chain Protons | δ 1.7 – 3.0 ppm | |

| Amine Protons | δ ~8.0 ppm (variable) | |

| ¹³C NMR | Aromatic Carbons | δ 120 – 140 ppm |

| Propyl Chain Carbons | δ 20 – 45 ppm | |

| IR | N-H Stretch (Amine Salt) | ~3000-3200 cm⁻¹ |

| C-Cl Stretch | ~600-800 cm⁻¹ | |

| UV-Vis | π → π* Transition (Aromatic) | ~220-280 nm |

Computational Approaches for Predicting Reactivity and Reaction Pathways